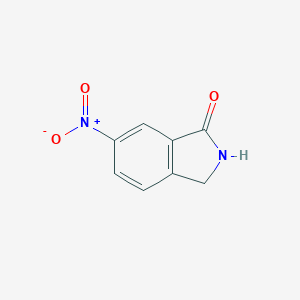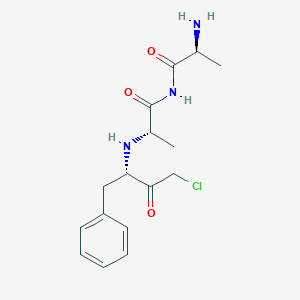
Tetrabromophenol Blue sodium salt
Overview
Description
Tetrabromophenol Blue sodium salt (TBBS) is a water-soluble, anionic dye commonly used in scientific research as a spectrophotometric indicator. TBBS is a member of the phenolphthalein family of dyes and is widely used in the field of biochemistry and physiology for a variety of applications. TBBS is used in a variety of laboratory experiments to detect the presence of certain compounds, to measure the activity of enzymes, and to study the mechanisms of action of certain drugs.
Scientific Research Applications
Cell Viability Assays : A synthesized disulfonated tetrazolium salt, similar in function to Tetrabromophenol Blue, is used as a sensitive indicator for NADH and cell viability in cell proliferation assays (Ishiyama et al., 1997).
Cholecystography : Sodium tetraiodophenolphthalein, a compound with similarities to Tetrabromophenol Blue, has been used as a method for cholecystography, demonstrating potential for large-scale clinical use (Kirklin & Kendall, 1927).
Reducing Sugar Determination : The addition of sodium potassium tartrate to tetrazolium blue solutions improves sensitivity and reaction time for reducing sugar determination, enabling the determination of sugars as small as 1 nmol (Jue & Lipke, 1985).
Dye-Sensitized Solar Cells : Tetrabromophenol blue shows better photoelectric conversion efficiency in dye-sensitized solar cells compared to Bromoxylenol blue, with larger short-circuit current density and open-circuit voltage values (Liu et al., 2018).
Plasma Ammonia Estimation : Sodium ferrous nitritopentacyanide catalyzes the indophenol blue reaction for estimating ammonia nitrogen in blood plasma, improving sensitivity by omitting acetone (Horn & Squire, 1967).
Histochemical Protein Determination : The tetrazonium coupling reaction using Fast blue salt B is a specific and highly reproducible method for histochemical protein determination within one species of cells (Nöhammer, 1978).
Properties
IUPAC Name |
sodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br8O5S.Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;/h1-4,28H,(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMOPDHPAXHAQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H5Br8NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399521 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-10-4 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Tetrabromophenol Blue sodium salt used to study acid generation in chemically amplified resists?
A: this compound acts as a pH indicator, changing color in the presence of acids. [, , ] In chemically amplified resists, exposure to UV light generates acids. By incorporating this compound into a resist formulation or a separate indicator film, researchers can visually monitor and quantify acid generation by measuring the color change using spectrophotometry. [, , , ] This technique helps assess the efficiency of photoacid generators and understand how resist components influence acid generation. []
Q2: Can this compound help understand postexposure delay effects in chemically amplified resists?
A: Yes. Postexposure delay refers to the time lapse between UV exposure and subsequent processing steps, during which photogenerated acid can diffuse and evaporate, potentially impacting resist performance. [, ] Studies have used this compound to track acid diffusion and evaporation in resist films by observing color changes in indicator films. [, ] This information helps researchers design resists with improved stability and reduced sensitivity to postexposure delay. []
Q3: Are there alternative dyes to this compound for studying acid generation in resists?
A: Yes, other acid-sensitive dyes can be used. Research has compared this compound with Rhodamine B base for quantifying photoacid generation in various resist systems. [] The choice of dye can depend on factors such as the specific resist formulation, desired sensitivity, and compatibility with analytical techniques.
Q4: How does the structure of this compound relate to its function as a pH indicator?
A4: While the provided research focuses on the application of this compound as a pH indicator in resist research, it doesn't delve into the specific structure-activity relationship. Further investigation into the molecule's structure and its color change mechanism in response to varying pH levels would be needed to address this question fully.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)


